20-Hydroxy-20-methylpregn-4-en-3-one
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Overview
Description
20-Hydroxy-20-methylpregn-4-en-3-one is a steroidal compound with the molecular formula C22H34O2. It is a derivative of progesterone and is known for its role as an intermediate in the synthesis of various steroid hormones. This compound is characterized by its white to slightly yellow crystalline powder appearance and is soluble in organic solvents like methanol, dichloromethane, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one typically involves the following steps:
Enamination: The aldehyde undergoes enamination.
Copper Catalytic Oxidation Degradation: The enaminated product is subjected to copper catalytic oxidation degradation to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on minimizing environmental impact by avoiding high-pollution reagents .
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: TEMPO-NaClO reagent is commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Aldehydes and Ketones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Steroids: Formed through substitution reactions.
Scientific Research Applications
20-Hydroxy-20-methylpregn-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroid hormones and compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Industry: Utilized in the production of steroid-based pharmaceuticals and other related products.
Mechanism of Action
The mechanism of action of 20-Hydroxy-20-methylpregn-4-en-3-one involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of other steroid hormones, influencing various molecular targets and pathways. The compound’s effects are mediated through its conversion to active hormones that bind to specific receptors, regulating gene expression and cellular functions .
Comparison with Similar Compounds
20-Hydroxyprogesterone: Another hydroxylated derivative of progesterone with similar properties.
20β-Hydroxyprogesterone: A stereoisomer with different biological activity.
20α-Hydroxyprogesterone: Another stereoisomer with distinct effects on hormone receptors.
Uniqueness: 20-Hydroxy-20-methylpregn-4-en-3-one is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of various steroid hormones highlights its importance in both research and industrial applications .
Properties
CAS No. |
20917-51-5 |
---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
17-(2-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H34O2/c1-20(2,24)19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,3)18(16)10-12-22(17,19)4/h13,16-19,24H,5-12H2,1-4H3 |
InChI Key |
LHPASWXOIRNYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2C(C)(C)O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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